![molecular formula C9H11N3O2 B2518242 tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate CAS No. 1934420-54-8](/img/structure/B2518242.png)
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate
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Overview
Description
“tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a solution of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in N,N-dimethylformamide (DMF) at room temperature was treated portionwise with solid N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate” is C9H11N3O2 . It has a molecular weight of 193.20 . The structure of the compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry place at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
- Role of 1-Boc-4-Cyano-1H-pyrazole : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Application : 1-Boc-4-Cyano-1H-pyrazole acts as a reagent in copper-catalyzed azidation reactions. These transformations are essential for introducing azide groups into organic molecules .
- Role of 1-Boc-4-Cyano-1H-pyrazole : The compound contributes to the stereoselective synthesis of specific cathepsin inhibitors, which could have therapeutic implications .
Suzuki–Miyaura Coupling
Copper-Catalyzed Azidation
Selective Quinazolinyl-Phenol Inhibitors of CHK1
Stereoselective Synthesis of Cathepsin Inhibitors
Synthesis of 4-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
Apoptosis Induction in Cancer Cells
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-cyanopyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXLIUTAIDGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate |
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